molecular formula C13H20BNO3 B2666458 {3-[2-(Piperidin-1-yl)ethoxy]phenyl}boronic acid CAS No. 1311166-07-0

{3-[2-(Piperidin-1-yl)ethoxy]phenyl}boronic acid

Cat. No.: B2666458
CAS No.: 1311166-07-0
M. Wt: 249.12
InChI Key: RVGXCTOOQRWXTB-UHFFFAOYSA-N
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Description

{3-[2-(Piperidin-1-yl)ethoxy]phenyl}boronic acid is an organic compound with the molecular formula C13H20BNO3 It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group

Scientific Research Applications

Safety and Hazards

The safety information for “{3-[2-(Piperidin-1-yl)ethoxy]phenyl}boronic acid” includes the following hazard statements: H315-H319-H335 . The precautionary statements include: P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P362-P403+P233-P501 .

Future Directions

The future directions for “{3-[2-(Piperidin-1-yl)ethoxy]phenyl}boronic acid” and similar compounds could involve further development of protocols for the functionalizing deboronation of alkyl boronic esters . There is also potential for further exploration of the protodeboronation of unactivated alkyl and especially primary alkyl boronic esters .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of palladium catalysts and specific solvents to facilitate the process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

{3-[2-(Piperidin-1-yl)ethoxy]phenyl}boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions often involve specific temperatures and pressures to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield boronic esters, while substitution reactions can produce a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of {3-[2-(Piperidin-1-yl)ethoxy]phenyl}boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with hydroxyl or amino groups on proteins, modulating their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: A simpler boronic acid derivative with similar reactivity but lacking the piperidine and ethoxy groups.

    4-(Piperidin-1-yl)phenylboronic acid: A related compound with a piperidine group directly attached to the phenyl ring.

    3-(2-(Morpholin-4-yl)ethoxy)phenylboronic acid: A similar compound where the piperidine group is replaced by a morpholine group.

Uniqueness

{3-[2-(Piperidin-1-yl)ethoxy]phenyl}boronic acid is unique due to the presence of both the piperidine and boronic acid groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

[3-(2-piperidin-1-ylethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO3/c16-14(17)12-5-4-6-13(11-12)18-10-9-15-7-2-1-3-8-15/h4-6,11,16-17H,1-3,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGXCTOOQRWXTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCCN2CCCCC2)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311166-07-0
Record name {3-[2-(piperidin-1-yl)ethoxy]phenyl}boronic acid
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